molecular formula C12H12N2O3S B2712228 2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide CAS No. 431886-78-1

2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2712228
CAS No.: 431886-78-1
M. Wt: 264.3
InChI Key: DDLJLLIWGNDQCM-UHFFFAOYSA-N
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Description

2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide is a chemical compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide typically involves the reaction of 4-methylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-chlorophenyl)acetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-2-4-9(5-3-8)13-10(15)6-14-11(16)7-18-12(14)17/h2-5H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLJLLIWGNDQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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